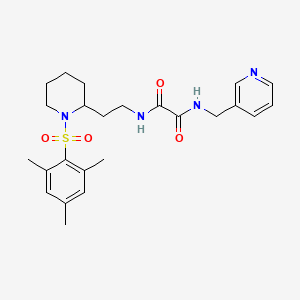
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, often abbreviated as MSOP, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of MSOP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The chemical structure of MSOP can be represented as follows:
- Molecular Formula : C21H33N3O5S
- Molecular Weight : 439.6 g/mol
- CAS Number : 898446-12-3
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of MSOP is primarily attributed to its interaction with specific molecular targets. The mesitylsulfonyl group is believed to play a crucial role in enzyme inhibition and receptor binding, while the piperidine ring and oxalamide moiety enhance the compound's binding affinity and specificity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : MSOP may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have explored the biological effects of MSOP across various models:
- Anticancer Activity : Research indicates that MSOP exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
- Anti-inflammatory Properties : Preliminary investigations suggest that MSOP may possess anti-inflammatory effects, potentially modulating pathways associated with inflammatory responses.
- Neuroprotective Effects : Some studies have indicated that compounds structurally similar to MSOP can provide neuroprotection in models of neurodegenerative diseases .
Case Study 1: Antiproliferative Effects
In a study evaluating the efficacy of various oxalamide derivatives, MSOP demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism was linked to G2/M phase cell cycle arrest and significant apoptosis induction .
Case Study 2: Enzyme Interaction
A separate investigation focused on the interaction of MSOP with specific enzymes involved in metabolic pathways. The results indicated that MSOP effectively inhibited the activity of key enzymes, leading to altered metabolic profiles in treated cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of MSOP, it is beneficial to compare it with structurally similar compounds.
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MSOP | 52 | Induces apoptosis via tubulin inhibition |
| Compound A | 74 | Inhibits aromatase activity |
| Compound B | 60 | Targets multiple kinase pathways |
This table illustrates that while other compounds exhibit notable biological activities, MSOP's specific mechanism involving tubulin interaction sets it apart.
Eigenschaften
IUPAC Name |
N'-(pyridin-3-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-17-13-18(2)22(19(3)14-17)33(31,32)28-12-5-4-8-21(28)9-11-26-23(29)24(30)27-16-20-7-6-10-25-15-20/h6-7,10,13-15,21H,4-5,8-9,11-12,16H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDLZUPGIRGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














